1,3,3-Trimethyl-3-(p-tolyl)propyl acetate
Description
Contextualization within Branched Ester Chemistry
Branched esters, as a class of organic molecules, exhibit unique physicochemical properties and reactivity patterns compared to their linear counterparts. The branching in the alkyl or acyl portion of the ester can significantly influence its steric and electronic environment, leading to altered reaction kinetics and thermodynamic stabilities. The study of branched-chain alkyl esters is relevant in various fields, including the development of biofuels with improved cold flow properties repec.org.
1,3,3-Trimethyl-3-(p-tolyl)propyl acetate (B1210297) serves as an exemplary case of a highly branched ester. Its structure incorporates a neopentyl-like framework attached to the ester oxygen, which imparts significant steric bulk around the carbonyl group. This structural feature is crucial in understanding the reactivity of the ester, particularly in reactions such as hydrolysis. The hydrolysis of esters can be influenced by both steric and electronic effects, and the presence of bulky substituents can hinder the approach of nucleophiles to the carbonyl carbon exam-corner.comlibretexts.org. The study of such molecules contributes to a deeper understanding of structure-reactivity relationships in organic chemistry.
Significance as a Research Substrate and Model Compound for Sterically Hindered Systems
The synthesis and reactions of sterically hindered molecules are a focal point of contemporary organic chemistry research. Steric hindrance can control reaction pathways, enhance selectivity, and stabilize reactive intermediates. 1,3,3-Trimethyl-3-(p-tolyl)propyl acetate, with its pronounced steric congestion around the ester functionality and the quaternary carbon center, is an ideal model compound for investigating the chemical behavior of such systems.
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis nih.govpnas.org. Methodologies for creating these sterically congested centers are of great interest, and compounds like this compound can be used to test and refine new synthetic strategies acs.orgnih.gov. Furthermore, the reactivity of sterically hindered esters is a subject of ongoing investigation. For instance, the development of mild and efficient methods for the hydrolysis of crowded esters is of great importance in the synthesis of complex molecules libretexts.org. Research on such compounds can lead to the discovery of novel catalytic systems and reaction conditions that can overcome the challenges posed by steric hindrance nih.gov.
Below is a table summarizing the key structural features of this compound that make it a significant model for sterically hindered systems.
| Structural Feature | Significance in Sterically Hindered Systems |
| Quaternary Carbon Center | Provides a model for developing and evaluating synthetic methods for constructing sterically congested centers. |
| Bulky Alkyl Group | Influences the reactivity of the adjacent ester group, allowing for the study of steric effects on reaction mechanisms. |
| Aryl Moiety | Introduces electronic effects that, in conjunction with steric hindrance, can modulate chemical properties and reactivity. |
Overview of Academic Research Trajectories for Complex Aryl-Alkyl Esters
The field of complex aryl-alkyl esters is a dynamic area of chemical research, driven by the prevalence of this motif in pharmaceuticals, agrochemicals, and materials science. Academic research in this area is multifaceted, encompassing the development of novel synthetic methodologies, the investigation of reaction mechanisms, and the exploration of new applications.
A significant trajectory in this field is the development of efficient and selective methods for the synthesis of sterically congested aryl-alkyl ethers and esters acs.orgorganic-chemistry.orgresearchgate.net. Traditional methods often face limitations when dealing with sterically demanding substrates. Consequently, there is a continuous effort to develop new catalytic systems, often involving transition metals, to facilitate these challenging transformations berkeley.edu. The synthesis of complex esters with quaternary centers is a particularly active area of research acs.orgresearchgate.net.
Another important research direction is the study of the reactivity of these complex esters. Understanding how the intricate interplay of steric and electronic factors governs their chemical behavior is crucial for their application in organic synthesis. For example, the selective cleavage of ester bonds in the presence of other functional groups is a common challenge in the synthesis of complex molecules.
The table below outlines some of the key research areas related to complex aryl-alkyl esters.
| Research Area | Focus |
| Synthetic Methodology | Development of novel catalysts and reaction conditions for the efficient and selective synthesis of complex esters. |
| Mechanistic Studies | Investigation of reaction pathways and the influence of steric and electronic effects on reactivity. |
| Applications | Exploration of the use of complex esters as building blocks in the synthesis of bioactive molecules and functional materials. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84681-85-6 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
[4-methyl-4-(4-methylphenyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C15H22O2/c1-11-6-8-14(9-7-11)15(4,5)10-12(2)17-13(3)16/h6-9,12H,10H2,1-5H3 |
InChI Key |
BMHPLNQKERZLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CC(C)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3,3 Trimethyl 3 P Tolyl Propyl Acetate and Analogues
Esterification Strategies and Reaction Mechanisms
The formation of 1,3,3-trimethyl-3-(p-tolyl)propyl acetate (B1210297) fundamentally involves the esterification of the corresponding tertiary alcohol, 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol. The synthesis of this precursor alcohol can be achieved through a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. cerritos.edu Specifically, the reaction of p-tolylmagnesium bromide with a suitable ketone, such as 4-methylpentan-2-one, followed by an acidic workup, would yield the desired tertiary alcohol.
Direct Esterification and Transesterification Approaches
Once the precursor alcohol, 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol, is obtained, it can be converted to its acetate ester. A common and direct method for this transformation is the reaction with acetic anhydride (B1165640) or acetyl chloride. ontosight.ai This approach is a classic example of direct esterification where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acylating agent.
Transesterification, another viable strategy, involves the reaction of the alcohol with a different ester, typically a more volatile one like methyl acetate or ethyl acetate, in the presence of a catalyst. This equilibrium-driven process can be shifted towards the product by removing the more volatile alcohol byproduct. While widely used for simpler esters, its application to sterically hindered tertiary alcohols like 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol can be challenging due to steric hindrance around the hydroxyl group.
Catalytic Systems in Ester Synthesis (e.g., Acidic Catalysis, Transition Metal-Catalyzed Reactions)
The efficiency of esterification reactions is often enhanced by the use of catalysts.
Acidic Catalysis: Traditional Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method for producing esters such as propyl acetate. wikipedia.org However, for sterically hindered tertiary alcohols, this method can lead to elimination byproducts. Milder acidic catalysts, such as pyridinium (B92312) p-toluenesulfonate (PPTS), have been explored to promote esterification under less harsh conditions, potentially minimizing side reactions. nih.gov
Transition Metal-Catalyzed Reactions: Modern organic synthesis has seen the rise of transition metal catalysis for ester formation. Palladium-catalyzed reactions, for instance, can be employed for the synthesis of aryl esters, although these methods often start from aryl halides rather than alcohols. ontosight.ai The development of catalysts for the direct esterification of sterically demanding alcohols remains an active area of research.
| Catalyst Type | Example | Application | Reference |
| Acid Catalyst | Sulfuric Acid | Fischer-Speier Esterification | wikipedia.org |
| Mild Acid Catalyst | Pyridinium p-toluenesulfonate (PPTS) | Esterification under mild conditions | nih.gov |
| Transition Metal | Palladium complexes | Synthesis of aryl esters from aryl halides | ontosight.ai |
Mechanistic Investigations of 1,3,3-Trimethyl-3-(p-tolyl)propyl Acetate Formation
The mechanism of esterification of a tertiary alcohol like 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol with an acylating agent such as acetyl chloride proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the acetyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the protonated ester. A weak base, often pyridine, is typically added to neutralize the liberated HCl and drive the reaction to completion.
In acid-catalyzed esterification (Fischer-Speier type), the carboxylic acid is first protonated by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester.
Stereoselective Synthesis of Branched Alkyl-Aryl Esters
The presence of a chiral center in many branched alkyl-aryl esters necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure products.
Enantioselective and Diastereoselective Synthetic Routes
The synthesis of a specific stereoisomer of this compound would require a stereoselective approach from the outset. This could involve the enantioselective synthesis of the precursor alcohol, 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol. Methods for the stereoselective construction of tertiary homoallyl alcohols have been developed, which could potentially be adapted. nih.gov
Alternatively, enzymatic resolutions can be employed. Lipases are known to catalyze the stereoselective acylation of racemic alcohols, allowing for the separation of enantiomers. While challenging for tertiary alcohols, some lipases have shown promise in this area. google.com
Another strategy involves the diastereoselective synthesis of related compounds. For instance, the synthesis of 1,3-diaryl-3-(arylamino)propan-1-one derivatives has been achieved with diastereoselectivity. rsc.org
| Stereoselective Method | Description | Potential Application | Reference |
| Asymmetric Synthesis | Building the chiral center during the synthesis of the precursor alcohol. | Direct formation of an enantiopure precursor. | nih.gov |
| Enzymatic Resolution | Using enzymes to selectively acylate one enantiomer of a racemic alcohol. | Separation of enantiomers of 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol. | google.com |
| Diastereoselective Reactions | Controlling the formation of diastereomers in related systems. | Guiding the synthesis towards a specific diastereomer if multiple chiral centers are present. | rsc.org |
Novel Synthetic Routes and Green Chemistry Considerations
The development of advanced synthetic methodologies for esters like this compound is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. nih.gov Modern synthetic chemistry aims to reduce waste, minimize the use of hazardous substances, and lower energy consumption. nih.govacs.org This focus has led to the exploration of innovative strategies such as one-pot multicomponent reactions, solvent-free methodologies, and other sustainable approaches that represent a significant shift from traditional synthesis methods. nih.govrsc.org
One-Pot Multicomponent Reactions for Aryl-Alkyl Acetates
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the initial components. rsc.org This approach offers significant advantages, including reduced reaction times, lower solvent usage, and simplified purification procedures, making it an attractive methodology for synthesizing complex molecules like aryl-alkyl acetates. rsc.orgsigmaaldrich.com
The synthesis of esters, traditionally achieved through methods like Fischer-Speier esterification involving a carboxylic acid and an alcohol with an acid catalyst, can be reimagined using MCR principles. youtube.comyoutube.com For aryl-alkyl acetates, a hypothetical MCR could involve the in-situ generation of the necessary precursors. For instance, a reaction could be designed to couple an aryl precursor, an alkylating agent, and an acetate source in a single, streamlined process.
While specific MCRs for this compound are not extensively documented, the A³ coupling (alkyne, aldehyde, amine) reaction to form propargylamines, followed by further functionalization, illustrates the power of this approach for building molecular complexity in one pot. nih.gov Researchers have successfully used ruthenium nanoparticles on a copper N-heterocyclic carbene-modified silica (B1680970) support to catalyze a one-pot, two-step reaction for the synthesis of alkylamines. acs.org Such catalytic systems could be adapted for the synthesis of ester analogues by integrating esterification as a subsequent step in the tandem sequence.
The key benefits of employing MCRs for the synthesis of aryl-alkyl acetates are summarized below:
| Feature | Description | Advantage |
| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. labmanager.com | Reduces chemical waste. |
| Step Economy | Reduces the number of synthetic and purification steps. nih.gov | Saves time, resources, and energy. |
| Operational Simplicity | Involves fewer handling and transfer operations. rsc.org | Minimizes product loss and potential for error. |
| Diversity | Allows for the rapid generation of a library of analogues by varying the starting components. rsc.org | Facilitates efficient structure-activity relationship studies. |
Solvent-Free and External Catalyst-Free Methodologies (e.g., Mechanochemistry)
A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents, which account for a significant portion of chemical waste. nih.gov Solvent-free reaction conditions, often achieved through mechanochemistry, represent a paradigm shift in chemical synthesis. rsc.org
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions in the solid state. rsc.org High-speed ball-milling (HSBM) has emerged as a powerful technique for solvent-free esterification at room temperature. rsc.org This method avoids the need for bulk solvents, thereby reducing environmental impact and simplifying product work-up. rsc.org
One study demonstrated two novel strategies for ester synthesis using HSBM. rsc.org The reactions, facilitated by different reagent systems, proceeded rapidly and offered good to excellent yields. rsc.org These methods highlight the potential of mechanochemistry for the synthesis of various esters, including branched aryl-alkyl acetates. rsc.org
Mechanochemical Esterification Strategies via High-Speed Ball-Milling (HSBM)
| Protocol | Reagents | Reaction Time | Yield Range | Key Feature |
|---|---|---|---|---|
| I | I₂ and KH₂PO₂ | 20 min | 45% to 91% | Rapid conversion, oxygen transfer from the acid. rsc.org |
| II | KI and P(OEt)₃ | 60 min | 24% to 85% | Oxygen transfer from the alcohol. rsc.org |
Beyond mechanochemistry, microwave-assisted synthesis is another technique that can facilitate solvent-free reactions. nih.gov By directly heating the reactants, microwave irradiation can significantly shorten reaction times and often improve yields, as demonstrated in the synthesis of trazodone (B27368) analogues under solvent-free conditions. nih.gov
Sustainable Approaches in the Synthesis of Branched Esters
The synthesis of branched esters, a category that includes this compound, is a key area for the application of sustainable chemical practices. These approaches focus on using renewable resources, employing environmentally benign catalysts, and operating under mild conditions. mdpi.com
Biocatalysis: Enzymes, particularly lipases, are increasingly used as biocatalysts for ester synthesis. mdpi.com They operate under mild temperature and pH conditions, exhibit high selectivity, and can often be used in solvent-free systems. mdpi.comnih.gov The immobilized lipase (B570770) Novozym® 435 has been shown to be effective in catalyzing the synthesis of branched-chain esters from a carboxylic acid and an alcohol in the absence of a solvent. mdpi.com This biocatalytic method is a prime example of a green process, offering high biodegradability of the resulting products and low energy consumption during synthesis. mdpi.com
Biocatalytic Synthesis of a Branched-Chain Ester
| Parameter | Details | Reference |
|---|---|---|
| Ester Synthesized | 2-ethylhexyl 2-methylhexanoate | mdpi.com |
| Biocatalyst | Immobilized lipase (Novozym® 435) | mdpi.com |
| Reaction Medium | Solvent-free | mdpi.com |
| Optimal Temperature | 70-80 °C | mdpi.com |
| Conversion Rate | ~89% after 7 hours | mdpi.com |
Advanced Catalytic Systems: The development of novel catalysts is central to sustainable synthesis. labmanager.com Recently, chemists have created highly efficient Rhodium-Ruthenium (RhRu) bimetallic oxide cluster catalysts for Cross-Dehydrogenative Coupling (CDC) reactions to produce aryl esters. labmanager.com This method is exceptionally green as it utilizes molecular oxygen, an abundant and non-toxic oxidant, to facilitate the direct coupling of arenes and carboxylic acids. labmanager.com This approach is highly atom-economical and avoids the use of harsh or stoichiometric oxidants required in many traditional coupling reactions. labmanager.com The versatility of these catalysts with various arenes and carboxylic acids suggests their potential applicability for the synthesis of a wide range of aryl esters, including complex structures analogous to this compound. labmanager.com
Elucidation of Chemical Reactivity and Reaction Pathways of 1,3,3 Trimethyl 3 P Tolyl Propyl Acetate
Reaction Kinetics and Mechanistic Studies
The reactivity of 1,3,3-Trimethyl-3-(p-tolyl)propyl acetate (B1210297) is a subject of interest in understanding its environmental fate and stability. The following sections detail its degradation through oxidative, hydrolytic, photolytic, and thermal pathways.
Oxidative Degradation Pathways (e.g., Radical Initiated Reactions with Hydroxyl Radicals and Chlorine Atoms)
The atmospheric degradation of volatile organic compounds like 1,3,3-Trimethyl-3-(p-tolyl)propyl acetate is primarily initiated by reactions with hydroxyl (•OH) radicals during the day and to a lesser extent by chlorine (Cl•) atoms in marine or polluted environments youtube.com.
Reaction with Hydroxyl Radicals:
The reaction of esters with •OH radicals proceeds mainly through hydrogen atom abstraction from the C-H bonds of the alkyl and acyl moieties. For this compound, there are several potential sites for H-atom abstraction: the methyl groups of the propyl chain, the methylene (B1212753) group, the methyl group on the acetate moiety, and the methyl group on the tolyl ring, as well as addition to the aromatic ring.
The primary degradation products will be various carbonyl compounds and carboxylic acids resulting from the subsequent reactions of the initial alkyl and alkoxy radicals with oxygen.
Reaction with Chlorine Atoms:
Chlorine atoms react with esters in a manner similar to hydroxyl radicals, through H-atom abstraction. The rate constants for the reactions of Cl• with a series of alkyl acetates have been measured, with the value for tert-butyl acetate being (1.64 ± 0.10) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net. The reaction with this compound would likely have a similar or slightly higher rate constant due to the additional reactive sites on the tolyl group. The reaction mechanism involves the abstraction of a hydrogen atom to form an alkyl radical, which then reacts further in the atmosphere.
A plausible mechanism for the reaction with both •OH and Cl• involves the formation of a radical at one of the methyl groups, followed by reaction with O₂ to form a peroxy radical, which can then undergo further reactions to form stable products.
Table 3.1.1: Estimated Rate Constants for Radical Reactions
| Reactant | Radical | Estimated Rate Constant (298 K) | Basis for Estimation |
| This compound | •OH | > 5 x 10⁸ M⁻¹ s⁻¹ (aqueous) | Analogy with tert-butyl alcohol and toluene (B28343) psu.edumdpi.com |
| This compound | Cl• | > 1.64 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (gas) | Analogy with tert-butyl acetate researchgate.net |
Hydrolytic Stability and Ester Bond Cleavage Mechanisms in Various Aqueous Conditions
The hydrolysis of this compound, involving the cleavage of the ester bond, can be catalyzed by both acids and bases. The steric hindrance around the carbonyl group and the tertiary nature of the alkyl group significantly influence the mechanism and rate of hydrolysis.
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of tertiary esters like tert-butyl acetate predominantly proceeds via an AAL1 mechanism, which involves the cleavage of the alkyl-oxygen bond uq.edu.aupublish.csiro.aupublish.csiro.au. This is in contrast to most primary and secondary esters, which react through an AAC2 mechanism (acyl-oxygen cleavage).
The mechanism for this compound is expected to be analogous:
Protonation of the carbonyl oxygen.
Unimolecular dissociation of the protonated ester to form a stable tertiary carbocation (1,3,3-trimethyl-3-(p-tolyl)propyl cation) and acetic acid.
Rapid reaction of the carbocation with water to form the corresponding alcohol and a proton.
Studies on tert-butyl acetate have shown that the energy of activation for this process is in the range of 26-29 kcal/mol uq.edu.aupublish.csiro.au. The rate of hydrolysis is influenced by the polarity of the solvent, with an increase in water content in aqueous acetone (B3395972) mixtures leading to a higher rate uq.edu.aupublish.csiro.au. For tert-butyl acetate, the rate constant for the AAL1 mechanism is described by the equation: k = 10¹⁶.¹ exp(-27500/RT) s⁻¹ l mol⁻¹ publish.csiro.au.
Base-Catalyzed Hydrolysis (Saponification):
The base-catalyzed hydrolysis of sterically hindered esters is generally slow under typical aqueous conditions arkat-usa.orglibretexts.org. The bulky groups around the carbonyl carbon impede the approach of the nucleophile (hydroxide ion), making the standard BAC2 mechanism unfavorable.
For highly hindered esters, an alternative BAL2 mechanism, involving a bimolecular nucleophilic attack at the alkyl carbon with alkyl-oxygen fission, has been proposed, especially in non-aqueous media cdnsciencepub.com. However, for tertiary esters like this compound, SN2 reactions at a tertiary center are highly disfavored. Therefore, under forcing conditions (high temperature, strong base), hydrolysis, if it occurs, is likely to proceed slowly via a BAC2 pathway or potentially an elimination pathway (E2) if conditions are suitable, yielding an alkene.
Recent studies on the hydrolysis of hindered esters in non-aqueous media, such as NaOH in a mixture of methanol (B129727) and dichloromethane, have shown that saponification can be achieved at room temperature arkat-usa.orgresearchgate.net. This is attributed to the poor solvation of the hydroxide (B78521) anions, which increases their nucleophilicity.
Table 3.1.2: Hydrolysis Mechanisms and Conditions
| Condition | Predominant Mechanism | Key Intermediates | Relative Rate |
| Acidic (aqueous) | AAL1 | Tertiary carbocation, Acetic acid | Moderate to Fast |
| Basic (aqueous) | BAC2 | Tetrahedral intermediate | Very Slow |
| Basic (non-aqueous, e.g., MeOH/CH₂Cl₂) | BAC2 | Tetrahedral intermediate | Moderate |
Photodegradation Processes and Mechanisms
The photodegradation of this compound can be initiated by the absorption of ultraviolet (UV) radiation. The presence of the aromatic p-tolyl group means that the compound will absorb UV light in the solar spectrum.
The photolysis of aromatic esters can proceed through several pathways, including cleavage of the ester bond or reactions involving the aromatic ring. For aromatic esters, Norrish Type I and Type II reactions are possible, although the latter requires the presence of a γ-hydrogen, which is available in the propyl chain of the target molecule.
However, a more likely pathway for aromatic esters is the photo-Fries rearrangement or photosubstitution reactions on the aromatic ring. In the case of aromatic thioesters, intramolecular hydrogen abstraction from a γ-position has been observed to lead to elimination and cyclization products from a 1,4-biradical intermediate rsc.org. A similar mechanism could be envisioned for this compound.
Furthermore, photoreduction of the aromatic ring can occur in the presence of a suitable hydrogen donor acs.org. The exact mechanism and products of photodegradation would depend on the specific wavelength of light and the reaction medium.
Thermal Decomposition Pathways and Products
The thermal decomposition (pyrolysis) of esters lacking a β-hydrogen on the alkyl group is generally a high-temperature process. However, for esters with a β-hydrogen, such as this compound, a specific intramolecular elimination reaction (Ei) can occur. This reaction proceeds through a cyclic six-membered transition state, leading to the formation of a carboxylic acid and an alkene wikipedia.org.
For this compound, the pyrolysis would involve the transfer of a β-hydrogen from one of the methyl groups of the propyl chain to the carbonyl oxygen, with simultaneous cleavage of the C-O and C-H bonds and formation of a C=C double bond. The expected products would be acetic acid and 1,1-dimethyl-3-(p-tolyl)-1-butene.
Studies on the thermal decomposition of tert-butyl acetate show that it decomposes unimolecularly to isobutene and acetic acid acs.org. The Arrhenius equation for the decomposition of a related compound, t-butyl methyl ether, which also produces isobutene, is k = 10¹⁴.³⁸ exp(-61535/RT) s⁻¹ researchgate.net. The thermal stability of this compound is expected to be similar to that of other tertiary esters. Aromatic esters are also known to undergo radical-initiated decomposition at higher temperatures, which could lead to a more complex mixture of products mdpi.com.
Table 3.1.4: Expected Thermal Decomposition Products
| Reactant | Primary Products | Mechanism |
| This compound | Acetic acid, 1,1-Dimethyl-3-(p-tolyl)-1-butene | Intramolecular Elimination (Ei) |
Transformation Reactions of the Ester Moiety
The ester functional group in this compound is the primary site for chemical transformations, particularly nucleophilic and electrophilic reactions.
Nucleophilic and Electrophilic Reactions at the Ester Linkage
Nucleophilic Reactions:
The carbonyl carbon of the ester group is electrophilic and thus susceptible to attack by nucleophiles. However, the steric hindrance provided by the tertiary alkyl group and the ortho-methyl groups on the p-tolyl ring (if considering the aromatic ring as part of the ester) can significantly hinder this attack numberanalytics.com.
Common nucleophilic acyl substitution reactions include:
Hydrolysis: As discussed in section 3.1.2, this is a key reaction.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the formation of a new ester. Due to the tertiary nature of the alkyl group, acid-catalyzed transesterification would likely proceed via an AAL1 mechanism, similar to hydrolysis.
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or amines to form amides is also a possibility, though likely slow due to steric hindrance.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds would attack the carbonyl carbon. However, due to the tertiary nature of the leaving group, instead of the typical double addition to form a tertiary alcohol, elimination reactions might be more prevalent.
The reactivity of the ester towards nucleophiles is generally lower than that of acid chlorides or anhydrides.
Electrophilic Reactions:
The carbonyl oxygen of the ester has lone pairs of electrons and can act as a weak Lewis base, reacting with strong electrophiles.
Protonation: In the presence of a strong acid, the carbonyl oxygen is protonated. This is the initial step in acid-catalyzed hydrolysis and transesterification, and it activates the carbonyl group towards nucleophilic attack libretexts.org.
Reaction with other Lewis Acids: Other Lewis acids can also coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Electrophilic attack directly on the carbonyl carbon is not a typical reaction pathway for esters.
Reactions Involving the Aromatic (p-tolyl) and Alkyl Moieties (e.g., branched methyl and propyl groups)
The p-tolyl group and the branched alkyl portion of the molecule offer additional sites for chemical modification.
Reactions of the p-tolyl Group:
The p-tolyl group is an activated aromatic ring due to the electron-donating nature of the methyl group, making it susceptible to electrophilic aromatic substitution reactions. The para-position relative to the propyl acetate substituent is occupied by the methyl group, directing incoming electrophiles to the ortho positions.
Potential electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring, ortho to the methyl group.
Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst) would result in the addition of a halogen atom to the aromatic ring.
Friedel-Crafts Alkylation/Acylation: The introduction of further alkyl or acyl groups onto the aromatic ring could be achieved, although steric hindrance from the adjacent bulky propyl acetate group might reduce reactivity.
Reactions of the Alkyl Moieties:
The branched methyl and propyl groups are generally less reactive. The methyl group on the aromatic ring can potentially undergo free-radical halogenation under UV light to form a benzylic halide. The methyl groups on the propyl chain are relatively unreactive alkanes.
Table 2: Potential Reactions of the Aromatic and Alkyl Moieties
| Reaction Type | Reagents | Moiety Involved | Expected Product |
| Nitration | HNO₃, H₂SO₄ | p-tolyl | 1,3,3-Trimethyl-3-(3-nitro-4-methylphenyl)propyl acetate |
| Bromination | Br₂, FeBr₃ | p-tolyl | 1,3,3-Trimethyl-3-(3-bromo-4-methylphenyl)propyl acetate |
| Benzylic Halogenation | NBS, UV light | p-tolyl methyl | 1,3,3-Trimethyl-3-(4-(bromomethyl)phenyl)propyl acetate |
Derivatization and Functionalization Strategies
Derivatization of this compound can be achieved through modification of its core functional groups.
A primary strategy for derivatization involves the hydrolysis of the ester to the parent alcohol, 1,3,3-trimethyl-3-(p-tolyl)propanol. This alcohol can then serve as a versatile intermediate for further functionalization. For instance, it can be oxidized to a ketone, or it can be used in etherification reactions.
Another approach is transesterification, where the acetate group is exchanged for a different ester group by reacting the compound with another alcohol in the presence of an acid or base catalyst. The steric hindrance of the tertiary alcohol portion would likely necessitate more forcing conditions for this reaction to proceed efficiently.
Functionalization can also be directed at the p-tolyl ring, as discussed in the previous section. The introduction of functional groups like nitro or bromo groups opens up a wide array of subsequent transformations, such as reduction of the nitro group to an amine or using the bromo group in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Table 3: Derivatization and Functionalization Approaches
| Starting Moiety | Reaction | Reagents | Resulting Functional Group |
| Ester | Hydrolysis | NaOH (aq) | Alcohol |
| Ester | Transesterification | R'-OH, H⁺ or R'O⁻ | Different Ester |
| p-tolyl | Nitration followed by Reduction | 1. HNO₃/H₂SO₄ 2. H₂/Pd | Amine |
| p-tolyl | Bromination followed by Suzuki Coupling | 1. Br₂/FeBr₃ 2. R'-B(OH)₂, Pd catalyst | Biaryl |
Advanced Spectroscopic and Structural Characterization of 1,3,3 Trimethyl 3 P Tolyl Propyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1,3,3-trimethyl-3-(p-tolyl)propyl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its covalent framework and stereochemistry.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 1,3,3-trimethyl-3-(p-tolyl)propyl acetate. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, and the coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-tolyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons of the propyl chain and the acetate methyl group would resonate in the upfield region.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (p-tolyl) | ~7.1-7.3 | Multiplet | 4H |
| CH (on propyl chain) | ~5.0-5.2 | Multiplet | 1H |
| CH₂ (on propyl chain) | ~1.8-2.2 | Multiplet | 2H |
| CH₃ (p-tolyl) | ~2.3 | Singlet | 3H |
| CH₃ (acetate) | ~2.0 | Singlet | 3H |
| CH₃ (gem-dimethyl) | ~1.3 | Singlet | 6H |
| CH₃ (on propyl chain) | ~1.0 | Doublet | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetate group is expected at a significantly downfield chemical shift. The aromatic carbons will also appear in the downfield region, while the aliphatic carbons will be found in the upfield region.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (acetate) | ~170 |
| Aromatic C (quaternary, tolyl) | ~145, ~137 |
| Aromatic CH (tolyl) | ~129, ~127 |
| C-O (propyl) | ~75 |
| C (quaternary, propyl) | ~40 |
| CH₂ (propyl) | ~35 |
| CH₃ (p-tolyl) | ~21 |
| CH₃ (acetate) | ~21 |
| CH₃ (gem-dimethyl) | ~25 (diastereotopic) |
| CH₃ (propyl) | ~18 |
Dynamic NMR Spectroscopy for Conformational Analysis and Rotational Dynamics
The structure of this compound possesses several single bonds around which rotation can occur, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy would be a powerful technique to study these conformational changes and the energy barriers associated with them. By recording NMR spectra at various temperatures, it would be possible to observe changes in the line shapes of the signals. For instance, the two geminal methyl groups on the propyl chain are diastereotopic and should, in principle, have different chemical shifts. At higher temperatures, if the rate of rotation around the C-C bonds becomes fast on the NMR timescale, these two signals might coalesce into a single peak. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity of the protons within the propyl chain and the p-tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be crucial for connecting the acetate group to the propyl chain and the propyl chain to the p-tolyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemical arrangement of the substituents around the chiral center and to study the preferred conformation of the molecule in solution.
Solid-State NMR (ssNMR) could be employed to study the compound in its solid, crystalline form. This would provide information about the molecular conformation and packing in the solid state, which can differ significantly from the solution state.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₅H₂₂O₂). The calculated exact mass for this formula is 234.16198. HRMS would be able to confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization of Organic Compounds
Gas chromatography-mass spectrometry is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcms.cz This is a standard method for the analysis of volatile compounds like fragrance ingredients. gcms.cz The GC would separate this compound from any impurities, and the mass spectrometer would then provide a mass spectrum of the pure compound.
The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the acyl group.
Predicted Major Fragments in GC-MS Analysis
| m/z | Identity of Fragment |
| 234 | Molecular Ion [M]⁺ |
| 175 | [M - OCCH₃]⁺ |
| 133 | [M - C₆H₁₃O₂]⁺ (p-tolyl-C(CH₃)₂) |
| 91 | [C₇H₇]⁺ (Tropylium ion from p-tolyl group) |
| 43 | [CH₃CO]⁺ (Acylium ion) |
The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule, such as the acetate group and the substituted propyl-tolyl framework.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. For this compound, these methods would provide a detailed fingerprint of its molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the characteristic vibrations of the ester group. The analysis of similar compounds, such as aliphatic and aromatic esters, provides a strong basis for predicting the IR spectrum of the target molecule. spectroscopyonline.comorgchemboulder.com
Key expected IR absorption bands for this compound include:
C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1750-1735 cm⁻¹ for the carbonyl group of the aliphatic acetate. orgchemboulder.com The exact position can be influenced by the steric bulk of the tertiary alkyl group.
C-O Stretch: Esters typically exhibit two distinct C-O stretching bands. spectroscopyonline.comorgchemboulder.com A strong band corresponding to the C-O-C asymmetric stretch is expected between 1250-1150 cm⁻¹, and another for the O-C-C symmetric stretch would appear between 1100-1000 cm⁻¹. orgchemboulder.com Acetate esters, in particular, often show a strong, characteristic C-C-O stretch around 1240 cm⁻¹. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations from the p-tolyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹.
Aromatic C=C Bends: The p-substituted benzene (B151609) ring will give rise to characteristic overtone and combination bands in the 2000-1600 cm⁻¹ region, as well as out-of-plane C-H bending in the 850-800 cm⁻¹ range, which is indicative of para-disubstitution.
Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, is complementary to IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations. mdpi.com
Key expected Raman shifts for this compound would include:
Aromatic Ring Vibrations: The p-tolyl group would produce strong Raman signals. A characteristic ring-breathing mode for the substituted benzene ring is expected around 1000 cm⁻¹. researchgate.net Other C=C stretching vibrations within the aromatic ring would be visible in the 1600-1550 cm⁻¹ region.
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are Raman active and would appear in similar regions to their IR counterparts.
C=O Stretch: The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum.
Skeletal Vibrations: The carbon backbone of the propyl chain and the attached methyl groups would produce a series of complex signals in the fingerprint region (< 1500 cm⁻¹).
The following table provides a summary of the expected vibrational frequencies based on data from analogous structures.
| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| Carbonyl (C=O) Stretch | IR | 1750-1735 | Strong | orgchemboulder.com |
| C-C-O Stretch (Acetate) | IR | ~1240 | Strong | spectroscopyonline.com |
| C-O-C Asymmetric Stretch | IR | 1250-1150 | Strong | orgchemboulder.com |
| Aromatic C-H Stretch | IR/Raman | > 3000 | Medium-Weak | cdnsciencepub.com |
| Aliphatic C-H Stretch | IR/Raman | < 3000 | Strong | cdnsciencepub.com |
| Aromatic Ring Breathing | Raman | ~1000 | Strong | researchgate.net |
| para-Substituted C-H Bend | IR | 850-800 | Strong | - |
X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a crystal structure for this compound itself is not published, analysis of structurally related molecules provides insight into the potential packing and conformational features of its derivatives.
Studies on bulky molecules, such as those containing tert-butyl groups or multiple aromatic rings, reveal how steric hindrance and weak intermolecular forces dictate the crystal lattice. illinois.edumdpi.comdcu.ie For a derivative of this compound to be analyzed by this method, it would first need to be synthesized and then crystallized. The quality of the resulting crystal is paramount for a successful diffraction experiment.
Should a suitable crystal be obtained, the analysis would reveal:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.
Conformation: The exact rotational arrangement (torsion angles) of the ester group, the propyl chain, and the p-tolyl ring relative to each other.
Intermolecular Interactions: The crystal packing would be stabilized by a network of weak interactions, such as van der Waals forces and potentially C-H···π interactions between the alkyl groups and the aromatic ring of neighboring molecules. nih.gov
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal lattice.
The table below summarizes crystallographic data for an analogous bulky organic molecule, illustrating the type of information that would be obtained.
| Compound | Crystal System | Space Group | Key Feature | Reference |
| Resorcinarene Derivative 2a | Triclinic | P-1 | The structure is stabilized by numerous intramolecular O-H···O hydrogen bonds and shows a highly ordered framework. | mdpi.com |
| Aromatic Diamide Diester D2E | Monoclinic | C2/c | The molecule adopts a planar structure influenced by C-H···O intramolecular interactions. | dcu.ie |
| tert-Butyl Sulfinamide Derivative 7 | Orthorhombic | P2₁2₁2₁ | The structure confirms the stereochemistry and conformation of a complex amino acid derivative. | researchgate.net |
Other Advanced Analytical Techniques (e.g., Thermal Gravimetric Analysis)
Thermal Gravimetric Analysis (TGA): Thermal Gravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly valuable for determining the thermal stability and decomposition profile of a compound. For this compound, a tertiary acetate, its thermal behavior can be inferred from studies on similar esters like tert-butyl acetate. acs.org
The pyrolysis of tertiary acetates typically proceeds through a concerted elimination mechanism (Ester pyrolysis), yielding an alkene and acetic acid. For the target compound, the expected decomposition products would be 2,4-dimethyl-4-(p-tolyl)pent-1-ene and/or 2,4-dimethyl-4-(p-tolyl)pent-2-ene, and acetic acid.
A typical TGA experiment would provide the following information:
Onset of Decomposition: The temperature at which the compound begins to lose mass.
Decomposition Stages: The TGA curve might show one or more distinct steps if the decomposition occurs via stable intermediates. For a simple ester pyrolysis, a single major mass loss step corresponding to the elimination of acetic acid would be expected.
Residue: The amount of residual mass remaining at the end of the analysis.
Studies on the thermal decomposition of acetate-intercalated materials show that the acetate ligand can decompose at temperatures between 300-520 °C, forming products like acetone (B3395972) and acetic acid. marquette.eduqut.edu.au The thermal decomposition of ethyl acetate has also been studied, providing further context for the stability of acetate esters. researchgate.net
The following table outlines a hypothetical TGA profile for this compound based on analogous compounds.
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Probable Evolved Products | Reference |
| < 150 °C | Minimal | Evaporation of volatile impurities | - | - |
| 150 - 300 °C | ~35.3% | Pyrolytic elimination of acetic acid | Acetic Acid, Alkenes | acs.org |
| > 300 °C | Variable | Further fragmentation of organic products | CO₂, H₂O, smaller hydrocarbons | marquette.edu |
Absence of Publicly Available Computational Research Data for this compound
Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is currently no available research specifically detailing the computational and theoretical investigation of the chemical compound This compound .
The request for an article structured around specific computational chemistry topics—including quantum chemical studies, molecular dynamics simulations, and thermodynamic modeling—cannot be fulfilled at this time due to the absence of published data on this particular molecule. Searches for Density Functional Theory (DFT) analyses, molecular dynamics (MD) simulations, reaction mechanism studies, and thermodynamic calculations for this compound did not yield any specific results.
While general methodologies for these computational techniques are well-established and have been applied to structurally similar compounds, such as other esters or terpene derivatives, the strict requirement to focus solely on This compound prevents the use of analogous data. Generating an article based on the provided outline would necessitate fabricating data, which is not feasible.
Therefore, the content for the following outlined sections remains unavailable:
Computational Chemistry and Theoretical Investigations of 1,3,3 Trimethyl 3 P Tolyl Propyl Acetate
Thermodynamic and Kinetic Modeling of Reactions Involving 1,3,3-Trimethyl-3-(p-tolyl)propyl Acetate (B1210297)
Calculation of Reaction Energies and Activation Barriers
Until research on this specific compound is conducted and published, a scientifically accurate article meeting the detailed requirements of the request cannot be produced.
Predictive Kinetic Models for Chemical Transformations
Predictive kinetic models are invaluable tools in chemistry for understanding reaction mechanisms, optimizing reaction conditions, and predicting the stability of chemical compounds. For a compound like 1,3,3-trimethyl-3-(p-tolyl)propyl acetate, key chemical transformations of interest would include hydrolysis (both acid and base-catalyzed) and thermal degradation.
Computational approaches, particularly those based on Density Functional Theory (DFT), are frequently employed to model the kinetics of such reactions. These methods allow for the calculation of the potential energy surface of a reaction, identifying transition states and intermediates. The activation energy (Ea), a critical parameter in kinetic models, can be derived from the energy difference between the reactants and the transition state.
For instance, in the acid-catalyzed hydrolysis of an ester, DFT calculations can elucidate the step-by-step mechanism, including the initial protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent rearrangements leading to the final products (a carboxylic acid and an alcohol). rsc.org By calculating the energy barriers for each step, the rate-determining step can be identified, which is crucial for building an accurate kinetic model. rsc.org
A common approach to modeling reaction kinetics is through the application of transition state theory (TST), which relates the rate constant (k) of a reaction to the Gibbs free energy of activation (ΔG‡). The Arrhenius equation, k = A * exp(-Ea/RT), is a fundamental component of these models, where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the temperature. Computational methods can provide the necessary parameters to populate these equations.
Table 1: Representative Computationally Derived Kinetic Parameters for Ester Hydrolysis
| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |
| Protonation of Carbonyl Oxygen | DFT (B3LYP/6-31G) | 15-25 |
| Nucleophilic Attack by Water | DFT (B3LYP/6-31G) | 40-60 |
| Tetrahedral Intermediate Formation | DFT (B3LYP/6-31G) | 5-15 (relative to transition state) |
| Proton Transfer | DFT (B3LYP/6-31G) | 10-20 |
| C-O Bond Cleavage | DFT (B3LYP/6-31G*) | 30-50 |
Note: The values in this table are illustrative and based on general DFT studies of ester hydrolysis. Specific values for this compound would require dedicated calculations.
Furthermore, kinetic models can be refined by considering the influence of the solvent, which can be modeled using implicit or explicit solvent models in the computational calculations. The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
Structure–Reactivity Relationship Studies through Computational Approaches
Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, computational methods can be used to probe the electronic and steric effects of its various structural motifs on its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this regard. nih.govnih.gov These models seek to establish a mathematical relationship between a set of molecular descriptors and a specific activity or property, such as reaction rate or biological activity. For this compound, descriptors could include:
Electronic Descriptors: Atomic charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and electrostatic potential maps. These descriptors provide insight into the electron distribution within the molecule and its susceptibility to nucleophilic or electrophilic attack.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). These are particularly relevant for understanding how the bulky trimethylpropyl and p-tolyl groups might hinder or facilitate reactions at the ester functional group.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
By calculating these descriptors for a series of related compounds and correlating them with experimentally determined reactivity data, a predictive QSAR model can be developed. Such a model could then be used to predict the reactivity of new, untested compounds with similar structural features.
Table 2: Key Molecular Descriptors for Structure-Reactivity Analysis of this compound
| Descriptor Type | Specific Descriptor | Potential Influence on Reactivity |
| Electronic | Charge on Carbonyl Carbon | A more positive charge would increase susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | A smaller gap can indicate higher reactivity. | |
| Electrostatic Potential | Negative potential around the carbonyl oxygen indicates the likely site for protonation in acid-catalyzed reactions. | |
| Steric | Steric Hindrance around Ester | The bulky substituents may sterically hinder the approach of reactants, slowing down reaction rates. |
| Conformational Flexibility | The molecule's ability to adopt different conformations could influence its ability to bind to an active site or adopt a favorable transition state geometry. |
For example, a computational study could investigate how substituting the p-tolyl group with other aromatic moieties (e.g., phenyl, naphthyl) or altering the substitution pattern on the aromatic ring would affect the rate of hydrolysis. The results of such a study could be used to design esters with tailored stability or reactivity profiles.
Analytical Methodologies for Purity and Isomeric Analysis of 1,3,3 Trimethyl 3 P Tolyl Propyl Acetate
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 1,3,3-Trimethyl-3-(p-tolyl)propyl acetate (B1210297), providing powerful means to separate the compound from volatile impurities, synthetic by-products, and its various isomers.
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for the quantitative analysis of volatile compounds like 1,3,3-Trimethyl-3-(p-tolyl)propyl acetate. nih.govnih.gov This method offers high sensitivity, stability, and a broad linear range, making it ideal for assessing purity and detecting volatile impurities. nih.gov
The analysis involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase coating the column. For acetate esters, a mid-polarity column, such as one with a cyanopropylphenyl polysiloxane phase, is often effective. phenomenex.com A challenge in analyzing volatile acetates is their potential to elute close to the solvent peak; this can be mitigated by selecting a suitable solvent like acetonitrile (B52724) and employing a split injection mode to ensure sharp peaks and good separation. coresta.org
Table 1: Typical GC-FID Parameters for Volatile Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | Zebron ZB-624PLUS™ or equivalent (30 m x 0.25 mm, 1.4 µm) | Provides selectivity for volatile organic compounds. |
| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent elution times and reproducibility. |
| Injection Mode | Split (e.g., 30:1 ratio) | Prevents column overloading and improves peak shape for concentrated samples. coresta.org |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min | Temperature gradient to separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and is particularly powerful for separating non-volatile impurities and positional isomers (e.g., ortho-, meta-, and para-tolyl variants). Reversed-Phase HPLC (RP-HPLC) is one of the most common modes used due to its efficiency and applicability to a wide range of molecules. walshmedicalmedia.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). For separating aromatic positional isomers, a column with phenyl-based chemistry (e.g., Phenyl-Hexyl) can offer enhanced selectivity due to specific π-π interactions between the phenyl rings of the analytes and the stationary phase. mtc-usa.com A photodiode array (PDA) or UV detector is typically used for detection, as the p-tolyl group exhibits strong UV absorbance. walshmedicalmedia.com
Table 2: Illustrative HPLC Method for Purity and Isomer Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | Phenyl-Hexyl or C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Stationary phase for separating based on hydrophobicity and aromatic interactions. |
| Mobile Phase | A: Water; B: Acetonitrile | Polar mobile phase for RP-HPLC. |
| Gradient | Start at 50% B, increase to 95% B over 15 min | Gradient elution allows for the separation of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV/PDA at 254 nm | Detection based on the UV absorbance of the aromatic ring. libretexts.org |
| Injection Vol. | 5 µL | The amount of sample introduced into the system. |
The this compound molecule contains a chiral center at the carbon atom bonded to the p-tolyl group and the propyl chain. Therefore, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for separating a broad range of chiral compounds. researchgate.net For compounds containing aromatic groups, selectors like cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate) often provide excellent enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.netnih.gov The mobile phase is typically a nonpolar solvent system, such as a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol. For some chiral separations, particularly of compounds with basic or acidic functional groups, the addition of a small amount of an additive like diethylamine (B46881) (for bases) or trifluoroacetic acid (for acids) can significantly improve peak shape and resolution. mdpi.com
Table 3: Representative Chiral HPLC Method
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral stationary phase to facilitate enantiomeric separation. researchgate.net |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal-phase elution system. |
| Additive | 0.1% Diethylamine (if needed) | Improves peak shape for analytes with basic moieties. mdpi.com |
| Flow Rate | 0.8 mL/min | Controls the speed of separation and influences resolution. |
| Column Temp. | 25 °C | Maintains consistent and stable chiral recognition. |
| Detector | UV at 254 nm | Monitors the elution of the separated enantiomers. |
Spectroscopic Purity Assessment (e.g., Quantitative NMR, UV-Vis Spectrophotometry)
Spectroscopic methods provide complementary information to chromatography, offering insights into the compound's structure and enabling purity assessment without the need for separation.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of organic compounds with high precision and accuracy. Unlike chromatography, which provides a relative purity, qNMR can determine an absolute mass fraction by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight. The ¹H NMR spectrum of this compound has several distinct signals that can be used for quantification, such as the sharp singlets from the various methyl groups.
Table 4: Predicted ¹H NMR Signals and Use in qNMR
| Signal (Proton Group) | Predicted Chemical Shift (ppm, δ) | Multiplicity | Use in qNMR |
|---|---|---|---|
| Acetate (CH₃-COO) | ~1.9 - 2.1 | Singlet | Excellent for quantification; sharp, well-resolved singlet. |
| Gem-dimethyl (C(CH₃)₂) | ~1.2 - 1.4 | Singlet | Excellent for quantification; high integral value (6H). |
| Tolyl methyl (Ar-CH₃) | ~2.3 | Singlet | Good for quantification; located in a clear spectral region. |
| Methylene (B1212753) (-CH₂-) | ~1.5 - 1.8 | Multiplet | Less suitable due to potential overlap and complex multiplicity. |
UV-Vis Spectrophotometry is a simpler spectroscopic technique that can be used to confirm the presence of the aromatic p-tolyl chromophore and to quantify the compound in solution, provided a pure reference standard is available. calpoly.edu Aromatic compounds exhibit characteristic absorbance in the 200-300 nm range. aai.solutions By creating a calibration curve of absorbance versus concentration according to the Beer-Lambert law, the concentration of an unknown sample can be determined. However, UV-Vis is not suitable for general purity assessment because any impurity containing a similar chromophore will interfere with the measurement, making it impossible to distinguish the analyte from the impurity. reddit.comsciencemadness.org
Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the comprehensive characterization of impurities.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) combines the high-resolution separation of GC with the high sensitivity and selectivity of a tandem mass spectrometer. This technique is exceptionally well-suited for identifying and quantifying trace-level volatile and semi-volatile impurities. coresta.org The first mass analyzer can be set to select the molecular ion of an impurity, which is then fragmented, and the second analyzer detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident identification and quantification of impurities even in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for identifying and characterizing non-volatile or thermally labile impurities and degradation products. researchgate.netchimia.ch LC separates the components of the mixture, which are then ionized (e.g., by Electrospray Ionization - ESI) and analyzed by the mass spectrometer. LC-MS can provide the accurate molecular weight of an impurity, and LC-MS/MS provides fragmentation patterns that help in elucidating its chemical structure. researchgate.net This is crucial for impurity profiling, where the goal is not just to detect but also to identify unknown substances that may arise from synthesis or degradation. chimia.ch The high sensitivity of modern LC-MS/MS systems allows for the detection and characterization of impurities at levels below 0.1%. sigmaaldrich.com
Table 5: Advantages of Hyphenated Techniques for Impurity Profiling
| Technique | Primary Advantage | Application for this compound |
|---|---|---|
| GC-MS/MS | High sensitivity and selectivity for volatile compounds. | Identification and quantification of volatile synthetic by-products and related substances. |
| LC-MS/MS | Versatility for non-volatile and thermally unstable compounds. | Structural elucidation of unknown, non-volatile impurities, degradation products, and positional isomers. researchgate.netnih.gov |
Academic Applications and Future Research Directions
1,3,3-Trimethyl-3-(p-tolyl)propyl Acetate (B1210297) as a Synthetic Building Block
The utility of 1,3,3-trimethyl-3-(p-tolyl)propyl acetate as a synthetic building block is intrinsically linked to the chemistry of its precursor alcohol, 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol, and the reactivity of the acetate group.
The synthesis of this compound is typically achieved through the esterification of 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol with reagents like acetic anhydride (B1165640) or acetyl chloride. This precursor alcohol, a tertiary alcohol, can be synthesized through methods such as Grignard reactions, for instance, by reacting a suitable ketone with a p-tolyl magnesium halide.
Once synthesized, the acetate can serve as a protected form of the tertiary alcohol. The acetate group is relatively stable under various reaction conditions, allowing for chemical modifications on other parts of the molecule, such as the aromatic ring. Subsequently, the alcohol can be regenerated by hydrolysis of the ester. This protecting group strategy is fundamental in the multi-step synthesis of complex molecules where selective reactivity is required.
Furthermore, the core structure, featuring a quaternary carbon and a substituted aromatic ring, makes it an interesting scaffold for the synthesis of novel compounds in medicinal chemistry or materials science. The tolyl group can be further functionalized, and the ester can be converted into other functional groups, expanding its utility as an intermediate.
In the context of target-oriented synthesis, the structural motifs present in this compound could be relevant for the construction of specific, complex molecular architectures. For instance, sterically hindered esters are found in some natural products, and the development of methods for their synthesis and manipulation is an active area of research. The synthesis of this compound could be used as a model system to test new esterification or hydrolysis methods for sterically demanding substrates.
The development of synthetic methodologies often relies on the use of model compounds to explore the scope and limitations of new reactions. Due to its significant steric hindrance around the ester functionality, this compound could be a challenging substrate for new catalytic systems aimed at ester cleavage or transformation. Success in such reactions would demonstrate the robustness and applicability of the new methodology to a wider range of complex molecules.
Fundamental Studies in Ester Chemistry and Sterically Hindered Organic Systems
The significant steric bulk provided by the three methyl groups on the propyl chain and the p-tolyl group makes this compound an excellent candidate for fundamental studies in ester chemistry. The rate of hydrolysis of esters is known to be highly sensitive to steric effects. rsc.org
Studies on the hydrolysis of this ester under acidic or basic conditions could provide valuable kinetic data to quantify the steric hindrance of the 1,3,3-trimethyl-3-(p-tolyl)propyl group. Comparing its hydrolysis rate to that of less hindered esters would allow for the determination of steric parameters, contributing to the broader understanding of structure-reactivity relationships in organic chemistry. Such studies have been performed for a range of other sterically hindered esters, revealing that the steric influences of substituents in the alkyl component can differ significantly from those in the acyl component. rsc.org
The table below illustrates the expected qualitative impact of steric hindrance on the reactivity of esters in common reactions.
| Reaction | Expected Effect of Steric Hindrance | Rationale |
| Base-Promoted Hydrolysis (Saponification) | Slower reaction rate | The bulky groups impede the approach of the nucleophile (hydroxide ion) to the electrophilic carbonyl carbon. |
| Acid-Catalyzed Hydrolysis | Slower reaction rate | Steric hindrance can inhibit the protonation of the carbonyl oxygen and the subsequent attack by water. |
| Transesterification | Slower reaction rate | The approach of the incoming alcohol nucleophile is sterically hindered. |
| Reduction with Metal Hydrides (e.g., LiAlH4) | Slower reaction rate | The bulky substituents hinder the delivery of the hydride ion to the carbonyl carbon. |
These expected trends are based on established principles of organic chemistry, where increased steric bulk around a reaction center generally leads to a decrease in reaction rates.
Environmental Chemistry of Aryl-Alkyl Esters (focused on degradation mechanisms and pathways)
The environmental fate of synthetic organic compounds is of significant interest. For aryl-alkyl esters, a primary degradation pathway in the environment is microbial hydrolysis, catalyzed by esterase enzymes. nih.gov The structure of this compound suggests that its biodegradation would be challenging.
The degradation would likely be initiated by the enzymatic hydrolysis of the ester bond to yield acetic acid and 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol. However, the significant steric hindrance around the ester linkage would likely make it a poor substrate for many common esterases, potentially leading to its persistence in the environment. Studies on other sterically hindered esters have shown that the rate and extent of biodegradation are often inversely correlated with the degree of branching in the alcohol or acid moiety. cosmoprof.com
Following the initial hydrolysis, the resulting tertiary alcohol would undergo further degradation. This would likely involve oxidation of the aromatic ring and the alkyl side chain, eventually leading to ring cleavage and mineralization to carbon dioxide and water. The degradation of the p-tolyl group would proceed through established pathways for aromatic hydrocarbon breakdown.
A hypothetical degradation pathway is outlined below:
| Step | Transformation | Resulting Compound(s) |
| 1. Initial Hydrolysis | Cleavage of the ester bond | Acetic acid and 1,3,3-trimethyl-3-(p-tolyl)propan-1-ol |
| 2. Aromatic Ring Oxidation | Hydroxylation of the p-tolyl group | Catechol or protocatechuate derivatives |
| 3. Ring Cleavage | Opening of the aromatic ring | Aliphatic dicarboxylic acids |
| 4. Further Oxidation | Breakdown of the aliphatic chains | Smaller organic acids, CO2, and H2O |
It is important to note that this is a generalized and hypothetical pathway, and the actual environmental degradation may be more complex and dependent on the specific microbial communities present.
Future Prospects for Research on this compound
Future research on this compound could be directed towards several promising areas, particularly in the fields of fragrance and materials science.
The structural characteristics of this compound, particularly its bulky and rigid nature, could impart unique olfactory properties. The fragrance industry is continually searching for novel aroma chemicals with interesting scent profiles and high stability. chemicalbull.comwellbeingnews.co.uk Future research could involve the synthesis and sensory evaluation of this compound and related compounds to assess their potential as new fragrance ingredients. The trend towards personalized and unique scents could create a demand for such novel molecules. chemicalbull.comwellbeingnews.co.uk
In materials science, the hydrophobic and thermally stable nature of the 1,3,3-trimethyl-3-(p-tolyl)propyl group could be exploited. The precursor alcohol could be used to synthesize new polymers or as a modifying agent for surfaces to impart hydrophobicity.
Furthermore, as new synthetic methodologies are developed, particularly for the formation and cleavage of sterically hindered ester bonds, this compound could serve as a valuable benchmark compound to test the efficacy and scope of these new reactions.
Finally, more detailed studies on its biodegradation and potential environmental impact would be necessary if this compound were to be produced on a larger scale for any application.
Q & A
Q. What are the recommended synthetic routes for 1,3,3-Trimethyl-3-(p-tolyl)propyl acetate, and how do reaction conditions influence yield?
The compound can be synthesized via esterification of 1,3,3-trimethyl-3-(p-tolyl)propanol with acetic acid, using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid). Reactive distillation, as demonstrated for simpler esters like propyl acetate, can enhance yield by continuously removing water, shifting equilibrium toward product formation . However, steric hindrance from the trimethyl and p-tolyl groups may necessitate higher temperatures (80–120°C) or extended reaction times compared to linear esters.
Q. How can gas chromatography (GC) and mass spectrometry (MS) be optimized to characterize this compound?
GC retention times for branched esters like this compound will differ significantly from linear analogs (e.g., propyl acetate, RT = 3.765 min) due to increased molecular weight and hydrophobicity . Use polar capillary columns (e.g., DB-WAX) for better separation. MS fragmentation patterns should highlight the loss of the acetyl group (m/z 60) and the stable p-tolyl fragment (m/z 91). Compare with spectral libraries of structurally related esters (e.g., p-tolyl ethanoate) for validation .
Q. What computational methods predict the physicochemical properties of this compound?
Density functional theory (DFT) can estimate dipole moments, solubility parameters, and logP values. Molecular dynamics simulations may predict boiling points and vapor pressures based on van der Waals surface areas and hydrogen-bonding capacities. These methods are critical when experimental data is unavailable, as seen in propyl acetate studies .
Advanced Research Questions
Q. How does the p-tolyl substituent influence the compound’s reactivity in esterification vs. transesterification reactions?
The electron-donating p-tolyl group increases steric bulk, potentially slowing nucleophilic attacks in transesterification. Kinetic studies using NMR or FTIR can monitor reaction progress. Compare with model compounds (e.g., benzyl acetate) to isolate electronic vs. steric effects .
Q. What strategies resolve contradictions in catalytic efficiency reported for similar esters?
Discrepancies in acid/base catalyst performance (e.g., H₂SO₄ vs. Amberlyst-15) may arise from pore-size limitations in heterogeneous catalysts when reacting bulky substrates. Design experiments to quantify mass transfer effects using techniques like Thiele modulus analysis .
Q. How do hydrogen-bonding interactions differ between this compound and amides, and what implications does this have for solvent selection?
Unlike amides (e.g., pentanamide), esters lack N–H bonds, reducing hydrogen-bonding capacity. The hydrophobic p-tolyl group further lowers solubility in polar solvents (e.g., water). Use Hansen solubility parameters to identify compatible solvents (e.g., toluene, ethyl acetate) for extraction or formulation .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Impurities like residual 1,3,3-trimethyl-3-(p-tolyl)propanol or acetic acid require HPLC with UV detection (λ = 254 nm for aromatic groups) or charged aerosol detection (CAD) for non-chromophoric species. Calibrate against synthetic standards to ensure accuracy .
Q. How can process intensification techniques (e.g., microwave-assisted synthesis) improve scalability?
Microwave irradiation reduces reaction times by enhancing heat transfer, particularly beneficial for sterically hindered substrates. Compare energy efficiencies with conventional methods using life-cycle assessment (LCA) frameworks .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicological data is limited, apply general ester-handling guidelines: use fume hoods, nitrile gloves, and eye protection. Monitor vapor concentrations with PID detectors, as branched esters may have lower odor thresholds than linear analogs (e.g., propyl acetate odor threshold: ~1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
